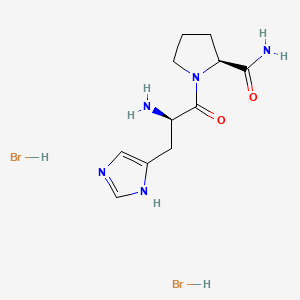
L-Prolinamide,d-histidyl-,dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinamide,d-histidyl-,dihydrobromide is a chemical compound with the molecular formula C11H17N5O2·2HBr It is a derivative of proline and histidine, two amino acids that play crucial roles in biological systems
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide,d-histidyl-,dihydrobromide typically involves the coupling of L-prolinamide and D-histidine under specific reaction conditions. The process often requires the use of protecting groups to prevent unwanted side reactions. The final product is obtained by treating the coupled intermediate with hydrobromic acid to form the dihydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
L-Prolinamide,d-histidyl-,dihydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
L-Prolinamide,d-histidyl-,dihydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential role in enzyme catalysis and protein folding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of L-Prolinamide,d-histidyl-,dihydrobromide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes .
Comparación Con Compuestos Similares
L-Prolinamide,d-histidyl-,dihydrobromide can be compared with other similar compounds, such as:
- L-Prolinamide,d-histidyl-,dihydrochloride
- L-Prolinamide,d-histidyl-,dihydroiodide
These compounds share similar structures but differ in their counterions (chloride, iodide, etc.), which can affect their solubility, stability, and reactivity. This compound is unique due to its specific bromide counterion, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19Br2N5O2 |
|---|---|
Peso molecular |
413.11 g/mol |
Nombre IUPAC |
(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide |
InChI |
InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H/t8-,9+;;/m1../s1 |
Clave InChI |
VEUXRROWTMGTCK-BPRGXCPLSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CN=CN2)N)C(=O)N.Br.Br |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)



![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)









